7-Azaindole: A Comprehensive Technical Guide to its Core Properties and Structure
7-Azaindole: A Comprehensive Technical Guide to its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole (B17877), also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] Structurally, it consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring.[1] This arrangement makes it a bioisostere of indole (B1671886) and purine, allowing it to mimic these crucial biological molecules.[3] Its unique electronic and reactivity properties, imparted by the nitrogen atom in the six-membered ring, distinguish it from indole.[1] 7-Azaindole and its derivatives are recognized as "privileged structures" in drug discovery, frequently serving as a core scaffold in the development of therapeutic agents, most notably kinase inhibitors.[2][4]
Basic Properties
7-Azaindole is a white to light yellow or brown crystalline solid with a slight, faintly unpleasant odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[1][6]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [1][7] |
| Molecular Weight | 118.14 g/mol | [7][8] |
| CAS Number | 271-63-6 | [1] |
| Melting Point | 105-107 °C | [6] |
| Boiling Point | 270 °C | [6] |
| Appearance | White to off-white or brown solid/crystalline powder | [1][5][8] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 28.7 Ų | [1] |
Molecular Structure and Bonding
The structure of 7-azaindole features a planar, fused bicyclic system. This planarity is a result of the aromatic π-conjugation extending across both the pyrrole and pyridine rings.[9]
Hydrogen Bonding and Tautomerism
A key feature of 7-azaindole is its ability to form strong, directional N-H···N hydrogen bonds.[9][10] This characteristic is fundamental to its role in medicinal chemistry, particularly in its interaction with the hinge region of kinases.[11][12] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[11][12]
In the solid state, 7-azaindole can form unusual hydrogen-bonded tetramers with approximate S4 symmetry.[13] Derivatives of 7-azaindole, such as halogenated ones, often form centrosymmetric dimers stabilized by nearly linear N-H···N hydrogen bonds.[10]
7-azaindole can exist in two tautomeric forms: the 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine form. The 1H form is the more stable tautomer.[14] The interconversion between these tautomers can be influenced by the surrounding environment, such as solvent molecules, and is a subject of research in excited-state proton transfer processes.[14][15]
Crystal Structure
While a comprehensive crystallographic database search did not yield the specific crystal structure for the parent 7-azaindole, the crystal structure of its derivatives provides valuable insights into the geometry of the core ring system. For instance, 5-Bromo-7-azaindole crystallizes in a monoclinic system, and its structure reveals the formation of dimers through dual N-H···N hydrogen bonds.[16]
Synthesis and Reactivity
Synthesis
The synthesis of 7-azaindole and its derivatives is a well-established area of organic chemistry.[17] Various synthetic methods have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold or vice versa.[18]
One common approach involves the condensation of 2-amino-3-methylpyridine (B33374) with N-Methylformanilide in the presence of phosphorus oxychloride (PCl₃).[6] Another method is the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546), which proceeds via a Chichibabin cyclization.[18] More modern techniques include Rh(III)-catalyzed coupling of 2-aminopyridine (B139424) with alkynes, where a silver oxidant is used to improve catalyst turnover.[2][19]
A general workflow for the synthesis of 7-azaindole is depicted below:
Caption: A generalized workflow for the synthesis of 7-azaindole derivatives.
Reactivity
The reactivity of 7-azaindole has been extensively studied.[17][20] The pyridine ring is generally electron-deficient, while the pyrrole ring is electron-rich, leading to selective functionalization at different positions. The molecule has five sites available for the attachment of various substituents.[11] Electrophilic substitution typically occurs on the pyrrole ring, while nucleophilic substitution is more common on the pyridine ring. The N-H of the pyrrole can be deprotonated to form an anion, which can then react with various electrophiles.
Role in Kinase Inhibition
A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[11]
The 7-azaindole moiety serves as an excellent "hinge-binding" motif.[11][12] It forms two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.[3][11] This bidentate hydrogen bonding is a key factor in the high affinity and potency of many 7-azaindole-based inhibitors.[11]
The FDA-approved drug Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor used to treat melanoma, is a prominent example of a successful drug developed from a 7-azaindole fragment.[11][12]
The interaction of a 7-azaindole-based inhibitor with a kinase hinge region can be visualized as follows:
Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge region.
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[19]
This protocol is an example of one of the many synthetic routes to 7-azaindole derivatives.
-
Preparation of LDA Solution: A solution of n-butyllithium (2.1 equivalents) in hexanes is added to dry tetrahydrofuran (B95107) (THF) at -40 °C under an inert argon atmosphere. Dry diisopropylamine (B44863) (2.1 equivalents) is then added to the solution.
-
Reaction with Benzonitrile: After stirring for 5 minutes at -40 °C, benzonitrile (1.05 equivalents) is added.
-
Addition of Picoline: The mixture is stirred at -40 °C for 2 hours, after which 2-fluoro-3-picoline (1.0 equivalent) is added.
-
Reaction Completion and Workup: Stirring is continued for an additional 2 hours. The reaction is then quenched, and the product is extracted and purified by standard methods (e.g., chromatography) to afford 2-phenyl-7-azaindole.
Note: This is a generalized protocol based on a literature procedure. Specific quantities and conditions may need to be optimized.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of 7-azaindole and its derivatives.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone, characteristic peaks are observed for the N-H protons of the pyrrole and hydrazone moieties, as well as for the aromatic protons of the 7-azaindole and pyridine rings.[21]
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. For the same derivative, distinct signals are observed for the carbons of the heterocyclic rings and the carboxaldehyde group.[21]
Typical Experimental Setup:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of 7-azaindole derivatives.[21]
-
Instrument: A 400 MHz or higher field NMR spectrometer is typically used for detailed structural analysis.[21]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the complete structure of the molecule.
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
General Protocol:
-
Crystal Growth: Single crystals of suitable quality are grown by methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For example, single crystals of 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone can be obtained by recrystallization from ethanol.[21]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 150 K).
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELXT, SHELXL). This process yields the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[21]
Conclusion
7-Azaindole is a fundamentally important heterocyclic scaffold with a rich chemical profile and significant applications, particularly in the realm of drug discovery. Its unique structural and electronic properties, especially its capacity for bidentate hydrogen bonding, have established it as a privileged motif for the design of potent and selective kinase inhibitors. A thorough understanding of its basic properties, structure, synthesis, and reactivity is crucial for researchers and scientists working to develop the next generation of therapeutics based on this versatile core.
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